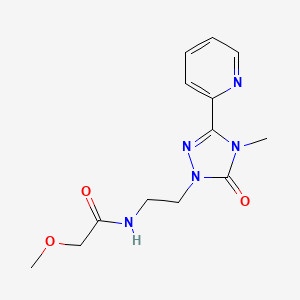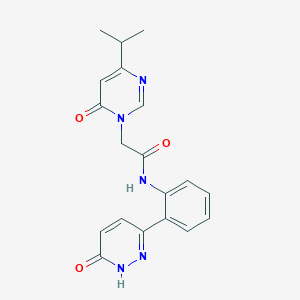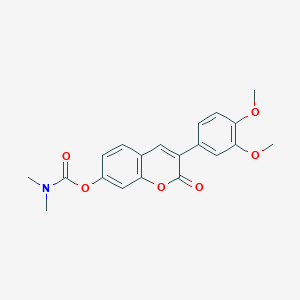![molecular formula C23H26N2O3 B2466286 N-[3-(2,4-Dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361821-50-1](/img/structure/B2466286.png)
N-[3-(2,4-Dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2,4-Dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DPP-4 inhibitor and is used in the treatment of type 2 diabetes. However, its applications extend beyond diabetes treatment, and it has been the focus of extensive scientific research in recent years.
作用機序
The mechanism of action of N-[3-(2,4-Dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide involves inhibition of the DPP-4 enzyme. DPP-4 is an enzyme that is responsible for breaking down incretin hormones, which regulate blood sugar levels. By inhibiting DPP-4, this compound increases the levels of these hormones, which, in turn, reduces blood sugar levels.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. The primary effect of this compound is the inhibition of the DPP-4 enzyme, which increases the levels of incretin hormones and reduces blood sugar levels. Additionally, this compound has been shown to have anti-inflammatory effects and can improve endothelial function.
実験室実験の利点と制限
One of the advantages of using N-[3-(2,4-Dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments is its specificity. This compound specifically targets the DPP-4 enzyme, making it an ideal tool for studying the effects of DPP-4 inhibition. However, one of the limitations of using this compound is its potential toxicity. Careful dosing and monitoring are necessary to ensure that the compound does not cause any adverse effects.
将来の方向性
There are several future directions for research on N-[3-(2,4-Dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide. One area of research is the potential therapeutic applications of this compound beyond diabetes treatment. Studies have shown that DPP-4 inhibitors may have beneficial effects on cardiovascular health, and further research is needed to explore this potential application. Additionally, research is needed to determine the long-term effects of DPP-4 inhibition and the potential risks associated with prolonged use of this compound. Finally, research is needed to develop new and improved synthesis methods for this compound, which could make it more accessible for research and therapeutic applications.
合成法
The synthesis of N-[3-(2,4-Dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide is a complex process that involves several steps. The starting materials for the synthesis are 2,4-dimethylphenol, 3-bromophenylboronic acid, and 1-bromo-2-propene. The first step involves the reaction of 2,4-dimethylphenol and 3-bromophenylboronic acid to form the intermediate compound, which is then reacted with 1-bromo-2-propene to produce the final product.
科学的研究の応用
N-[3-(2,4-Dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. One of the primary applications of this compound is in the treatment of type 2 diabetes. DPP-4 inhibitors, such as this compound, work by inhibiting the enzyme DPP-4, which is responsible for breaking down incretin hormones. Incretin hormones are essential in regulating blood sugar levels, and by inhibiting DPP-4, this compound increases the levels of these hormones, thereby reducing blood sugar levels.
特性
IUPAC Name |
N-[3-(2,4-dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-4-22(26)25-12-10-18(11-13-25)23(27)24-19-6-5-7-20(15-19)28-21-9-8-16(2)14-17(21)3/h4-9,14-15,18H,1,10-13H2,2-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDDNTFVXVZROD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3CCN(CC3)C(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2466203.png)
![methyl 2-(8-(4-bromophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2466206.png)
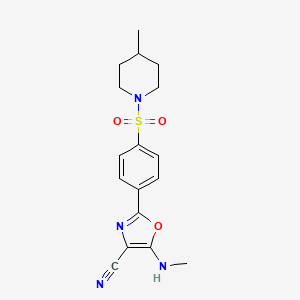
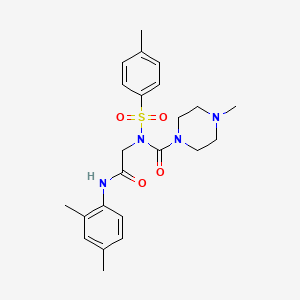

![[(1-Cyclopentylpyrazol-5-yl)methyl]methylamine](/img/structure/B2466213.png)
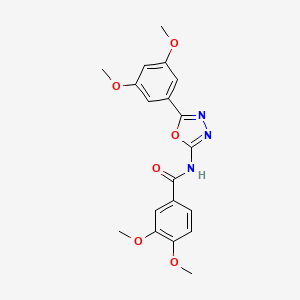
![Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2466216.png)
![2-[(2-Fluorobenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/no-structure.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione](/img/structure/B2466219.png)
![2-(2-Chlorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2466223.png)
